The compound 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. It is characterized by a unique structure that incorporates multiple heterocyclic rings, including thiazole and pyridazine moieties, which are known for their biological activity.
This compound is cataloged under the CAS number 955261-39-9 and has a molecular formula of C₁₈H₁₅N₇OS₃ with a molecular weight of 441.6 g/mol. The compound's synthesis and characterization have been documented in various chemical databases and journals, highlighting its significance in research and potential therapeutic applications .
The compound falls under the category of thiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its classification as an acetamide derivative further emphasizes its potential utility in drug development.
The synthesis of 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors.
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen), and purification steps like recrystallization or chromatography to isolate the desired product effectively.
The molecular structure of 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide features:
Using computational methods such as molecular modeling and X-ray crystallography, researchers can analyze bond lengths, angles, and steric interactions within the molecule. The SMILES representation for this compound is: Cc1nnc(NC(=O)CSc2ccc(-c3sc(-c4cccnc4)nc3C)nn2)s1
.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields and selectivity in these transformations.
The mechanism of action for compounds like 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide may involve:
Studies using in vitro assays can help elucidate specific targets and pathways affected by this compound, providing insights into its therapeutic potential.
The physical properties of 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide include:
Chemical properties encompass reactivity profiles with acids, bases, and oxidizing agents. Stability under various conditions (light, heat, moisture) is also critical for practical applications .
This compound has potential applications in:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5